molecular formula C11H24N+ B14258185 Piperidinium, 1,1-diethyl-2,6-dimethyl- CAS No. 174875-83-3

Piperidinium, 1,1-diethyl-2,6-dimethyl-

Katalognummer: B14258185
CAS-Nummer: 174875-83-3
Molekulargewicht: 170.31 g/mol
InChI-Schlüssel: YWZGBJRUJMCHLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidinium, 1,1-diethyl-2,6-dimethyl- is a quaternary ammonium compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by a piperidine ring substituted with diethyl and dimethyl groups, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1,1-diethyl-2,6-dimethyl- typically involves the quaternization of piperidine derivatives. One common method is the reaction of 2,6-dimethylpiperidine with diethyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of Piperidinium, 1,1-diethyl-2,6-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidinium, 1,1-diethyl-2,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Piperidinium, 1,1-diethyl-2,6-dimethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Piperidinium, 1,1-diethyl-2,6-dimethyl- involves its interaction with molecular targets such as ion channels and enzymes. The quaternary ammonium group facilitates the binding to negatively charged sites on proteins and cell membranes, altering their function. This interaction can modulate ion transport and enzymatic activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Piperidinium, 1,1-diethyl-2,6-dimethyl- stands out due to its quaternary ammonium structure, which imparts unique properties such as high stability and solubility in water. These characteristics make it particularly useful in applications requiring strong ionic interactions and phase-transfer catalysis .

Eigenschaften

CAS-Nummer

174875-83-3

Molekularformel

C11H24N+

Molekulargewicht

170.31 g/mol

IUPAC-Name

1,1-diethyl-2,6-dimethylpiperidin-1-ium

InChI

InChI=1S/C11H24N/c1-5-12(6-2)10(3)8-7-9-11(12)4/h10-11H,5-9H2,1-4H3/q+1

InChI-Schlüssel

YWZGBJRUJMCHLS-UHFFFAOYSA-N

Kanonische SMILES

CC[N+]1(C(CCCC1C)C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.